N-(4-Cyano-2,5-difluorophenyl)acetamide N-(4-Cyano-2,5-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 368857-25-4
VCID: VC11713943
InChI: InChI=1S/C9H6F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,1H3,(H,13,14)
SMILES: CC(=O)NC1=C(C=C(C(=C1)F)C#N)F
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.15 g/mol

N-(4-Cyano-2,5-difluorophenyl)acetamide

CAS No.: 368857-25-4

Cat. No.: VC11713943

Molecular Formula: C9H6F2N2O

Molecular Weight: 196.15 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Cyano-2,5-difluorophenyl)acetamide - 368857-25-4

Specification

CAS No. 368857-25-4
Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
IUPAC Name N-(4-cyano-2,5-difluorophenyl)acetamide
Standard InChI InChI=1S/C9H6F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,1H3,(H,13,14)
Standard InChI Key GEYSARPWHMMHFA-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1)F)C#N)F
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1)F)C#N)F

Introduction

Chemical Identity and Structural Features

N-(4-Cyano-2,5-difluorophenyl)acetamide (C₉H₆F₂N₂O) belongs to the acetamide family, featuring a phenyl ring with substituents at the 2-, 4-, and 5-positions: fluorine atoms at positions 2 and 5, a cyano group (-CN) at position 4, and an acetamide moiety (-NHCOCH₃) at position 1. Its molecular weight is 196.15 g/mol . The compound’s structure is distinct from its 2,6-difluoro isomer (PubChem CID 14228005) , which has been more extensively documented.

Comparative Analysis of Isomers

The 2,5-difluoro isomer’s spatial arrangement influences its electronic properties and reactivity compared to the 2,6-difluoro analog. For instance:

  • Electron-Withdrawing Effects: The para-cyano group enhances the electron-deficient nature of the aromatic ring, potentially increasing susceptibility to nucleophilic substitution at meta positions .

  • Steric Considerations: The 2,5-fluorine substitution creates a less symmetrical structure than the 2,6-isomer, which may affect crystallinity and solubility .

Synthesis and Reaction Pathways

While no explicit synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide is reported, analogous methods for related acetamides offer plausible routes:

Acetylation of Substituted Anilines

A common strategy involves reacting 4-cyano-2,5-difluoroaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) . For example:

4-Cyano-2,5-difluoroaniline+CH₃COClpyridineN-(4-Cyano-2,5-difluorophenyl)acetamide+HCl\text{4-Cyano-2,5-difluoroaniline} + \text{CH₃COCl} \xrightarrow{\text{pyridine}} \text{N-(4-Cyano-2,5-difluorophenyl)acetamide} + \text{HCl}

This method mirrors the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide , where acetylation proceeds in >75% yield under mild conditions.

Dearomatization Strategies

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O), ~2230 cm⁻¹ (C≡N), and 1500–1600 cm⁻¹ (C-F) .

  • NMR Data:

    • ¹H NMR: A singlet at δ 2.1 ppm (CH₃), broad resonance at δ 10.5 ppm (NH), and aromatic protons as multiplets between δ 7.0–8.0 ppm .

    • ¹³C NMR: Carbonyl at δ 168–170 ppm, cyano at δ 115–120 ppm, and fluorinated carbons at δ 150–160 ppm (J₃₄₅) .

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: The electron-withdrawing cyano and fluorine groups likely enhance hydrolytic stability compared to non-fluorinated acetamides .

Industrial and Patent Landscape

Beta-Amyloid Inhibition

EP2408757B1 describes deuterated α-(N-sulfonamido) acetamides that reduce Aβ peptide production . The 4-cyano-2-fluorophenyl moiety in these compounds underscores the therapeutic relevance of similar structural motifs .

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